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molecular formula C7H4Cl2O2 B165648 3,5-Dichlorobenzoic acid CAS No. 51-36-5

3,5-Dichlorobenzoic acid

Cat. No. B165648
M. Wt: 191.01 g/mol
InChI Key: CXKCZFDUOYMOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04172098

Procedure details

137 parts of 2-aminobenzoic acid are introduced into 2,000 parts of 10 percent strength by weight hydrochloric acid. 138 parts of chlorine gas are passed in at 30° C. over 3 hours. 800 parts of isopropanol are then added. A solution of 100 parts of sodium nitrite in 140 parts of water is introduced in the coarse of 6 hours at 85° C.; nitrogen is evolved. The mixture is cooled and the product is filtered off. 158 parts (83% of theory) of 3,5-dichlorobenzoic acid of melting point 176°-179° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[ClH:11].[Cl:12]Cl.N([O-])=O.[Na+]>O.C(O)(C)C>[Cl:11][C:10]1[CH:2]=[C:3]([CH:7]=[C:8]([Cl:12])[CH:9]=1)[C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the product is filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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